5,6,7,8-Tetrahydroquinolin-2-ylmethanamine
Overview
Description
5,6,7,8-Tetrahydroquinolin-2-ylmethanamine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
5,6,7,8-Tetrahydroquinolin-2-ylmethanamine (THQ) is an organic compound with the molecular formula C₁₀H₁₄N₂. It belongs to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities and potential pharmacological applications. This article explores the biological activity of THQ, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
THQ features a unique bicyclic structure consisting of a quinoline framework with a methanamine substituent at the 2-position. This structural configuration is believed to contribute to its biological properties, particularly in modulating various biochemical pathways.
Research indicates that THQ may interact with several biological targets, including:
- Protein Kinases : THQ can potentially bind to various protein kinases, which play critical roles in cellular signaling and regulation.
- CXCR4 Receptor : Similar compounds have shown efficacy as CXCR4 antagonists, suggesting that THQ could inhibit cancer progression by targeting this chemokine receptor .
- Cell Cycle Regulation : Compounds within the tetrahydroquinoline class have demonstrated the ability to induce apoptosis and affect cell cycle phases in cancer cell lines .
Anticancer Properties
Several studies have highlighted the anticancer potential of THQ and its derivatives:
- Cytotoxicity : THQ exhibits significant cytotoxic effects against various cancer cell lines. For instance, enantiomers of related compounds have shown IC50 values ranging from 5.4 to 17.2 μM against human tumor cell lines such as HT-29 (colorectal adenocarcinoma) and A2780 (ovarian carcinoma) .
- Mechanistic Insights : Research indicates that THQ derivatives can induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in cancer cells, leading to apoptosis .
Anti-inflammatory Properties
THQ has also been studied for its anti-inflammatory effects. The compound's ability to modulate biochemical pathways suggests potential therapeutic applications in inflammatory diseases.
Case Studies and Experimental Findings
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Synthesis and Evaluation : A study synthesized a library of tetrahydroquinoline derivatives, including THQ. The most active compounds were evaluated for their cytotoxic effects on cancer cell lines, demonstrating promising results in inhibiting tumor growth .
Compound Name IC50 (μM) Target (R)-5a 5.4 Cancer Cell Lines (S)-5a 17.2 Cancer Cell Lines - Mechanistic Studies : In vitro tests revealed that certain tetrahydroquinoline derivatives inhibit specific enzymes involved in disease pathways, showcasing their potential as therapeutic agents.
Comparative Analysis with Related Compounds
The biological activity of THQ can be compared with other tetrahydroquinoline derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5,6,7,8-Tetrahydroquinolin-8-amine | Similar bicyclic structure but lacks methanamine | Potentially higher bioactivity due to NH₂ group |
1-Methyl-5,6,7,8-tetrahydroquinoline | Methyl substitution at nitrogen | Altered pharmacokinetics and solubility |
4-Aminoquinoline | Different ring structure | Known for antimalarial activity |
The unique substitution pattern of THQ enhances its biological activity compared to other similar compounds.
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROUBOHYEHBANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351972-02-5 | |
Record name | 5,6,7,8-tetrahydroquinolin-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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